molecular formula C12H14O3 B11717184 (2S,3R)-2-phenyloxane-3-carboxylic acid

(2S,3R)-2-phenyloxane-3-carboxylic acid

Cat. No.: B11717184
M. Wt: 206.24 g/mol
InChI Key: PLTXACXZZGZCLU-GHMZBOCLSA-N
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Description

(2S,3R)-2-phenyloxane-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its oxane ring structure, which is substituted with a phenyl group and a carboxylic acid group. The stereochemistry of the compound, denoted by (2S,3R), indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-phenyloxane-3-carboxylic acid typically involves enantioselective reactions to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of an olefin followed by ring-opening reactions to introduce the necessary functional groups. Another approach involves the use of chiral auxiliaries or catalysts to guide the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and biocatalysis are often employed to enhance efficiency and sustainability in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-phenyloxane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxane derivatives .

Scientific Research Applications

(2S,3R)-2-phenyloxane-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-phenyloxane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-alkyl- and alkenylglutamates
  • (2S,3R)-3-hydroxy-4-phenylbutyric acid

Uniqueness

(2S,3R)-2-phenyloxane-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(2S,3R)-2-phenyloxane-3-carboxylic acid

InChI

InChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11-/m1/s1

InChI Key

PLTXACXZZGZCLU-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@H](OC1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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